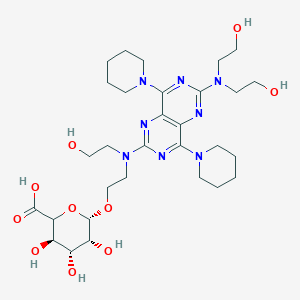

Dipyridamole Mono-O-beta-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

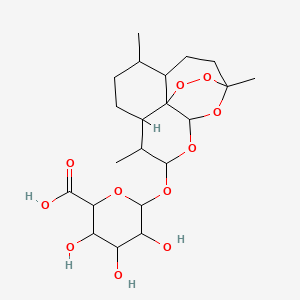

Dipyridamole Mono-O-β-D-glucuronide is a metabolite of Dipyridamole . Dipyridamole has been shown to act as a selective inhibitor of phosphodiesterase V (PDE 5) . This compound has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion, as well as inhibit cAMP and cGMP hydrolysis . It is a glucuronide conjugate formed during the hepatic metabolism of Dipyridamole, an antiplatelet drug used to prevent blood clots in conditions like coronary artery disease and after heart valve replacement surgeries .

Molecular Structure Analysis

The molecular formula of Dipyridamole Mono-O-β-D-glucuronide is C30H48N8O10 . The molecular weight is 680.75 g/mol . The IUPAC name is (3R,4R,5R,6S)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .Physical And Chemical Properties Analysis

The molecular weight of Dipyridamole Mono-O-β-D-glucuronide is 680.7 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 18 . The compound also has a rotatable bond count of 15 . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.7 .Aplicaciones Científicas De Investigación

Metabolite of Dipyridamole

Dipyridamole Mono-O-beta-D-glucuronide is a metabolite of Dipyridamole . Dipyridamole is a medication that has been shown to act as a selective inhibitor of phosphodiesterase V (PDE 5) .

Inhibition of cAMP and cGMP Hydrolysis

This compound has been shown to inhibit cAMP and cGMP hydrolysis . This means it can potentially be used in research related to cyclic nucleotides and their role in various biological processes.

Suppression of High Glucose-Induced Osteopontin mRNA Expression and Protein Secretion

Dipyridamole Mono-O-beta-D-glucuronide has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion . This suggests potential applications in research related to diabetes and its complications.

Non-Specific Nucleoside Transport Inhibitor

Research indicates that Dipyridamole is a non-specific nucleoside transport inhibitor with the ability to increase the effects of adenosine in sinoatrial and atrioventricular nodes . This suggests potential applications in cardiovascular research.

Use in Multienzyme Synthesis

Glycyrrhetic acid 3-O-mono-beta-D-glucuronide (GAMG), a compound similar to Dipyridamole Mono-O-beta-D-glucuronide, has been synthesized using a multienzyme cascade reaction . This suggests potential applications in enzymology and synthetic biology.

Pharmacokinetic Studies

Dipyridamole Mono-O-beta-D-glucuronide and its metabolite 18β-Glycyrrhetinic acid (GA) have been studied using a rapid and sensitive HPLC-MS/MS method . This suggests potential applications in pharmacokinetic studies and drug metabolism research.

Mecanismo De Acción

Target of Action

Dipyridamole Mono-O-beta-D-glucuronide, also known as compound M4, is a derivative of Dipyridamole . It primarily targets Phosphodiesterase (PDE) and Breast Cancer Resistance Protein (BCRP) . PDEs are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. BCRP is a protein that functions as a drug efflux transporter, which can affect the absorption, distribution, and excretion of various drugs.

Mode of Action

As a PDE inhibitor, Dipyridamole Mono-O-beta-D-glucuronide prevents the hydrolysis of cAMP and cGMP, leading to their accumulation . This can result in various downstream effects depending on the cell type and the specific PDEs involved. As a BCRP inhibitor, it can interfere with the efflux of certain drugs, potentially increasing their bioavailability and efficacy .

Biochemical Pathways

The primary biochemical pathway affected by Dipyridamole Mono-O-beta-D-glucuronide is the cAMP and cGMP signaling pathways . By inhibiting PDE, it prevents the breakdown of these cyclic nucleotides, leading to their accumulation. This can have various effects, such as the relaxation of smooth muscle, increased heart rate, or changes in cell proliferation, depending on the specific PDEs involved and the cell type.

Pharmacokinetics

It is excreted in the bile and urine .

Result of Action

Dipyridamole Mono-O-beta-D-glucuronide has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion . Osteopontin is a protein that plays a role in bone remodeling and is implicated in various pathological processes, including inflammation and cancer.

Action Environment

The action of Dipyridamole Mono-O-beta-D-glucuronide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. The presence of other drugs can also affect its action, especially if they are substrates or inhibitors of BCRP .

Propiedades

IUPAC Name |

(3R,4R,5R,6S)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46)/t21-,22-,23-,24?,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINLJWRYFLLHGA-LGVHZZHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675872 |

Source

|

| Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipyridamole Mono-O-beta-D-glucuronide | |

CAS RN |

63912-02-7 |

Source

|

| Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)